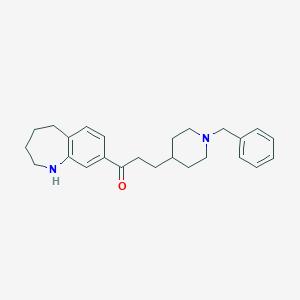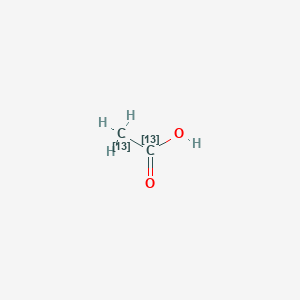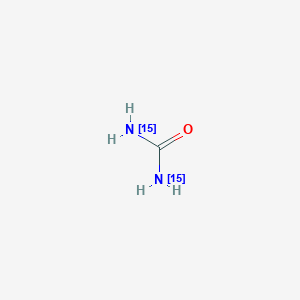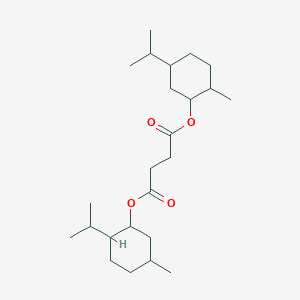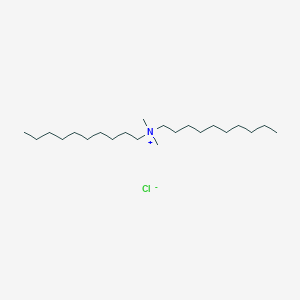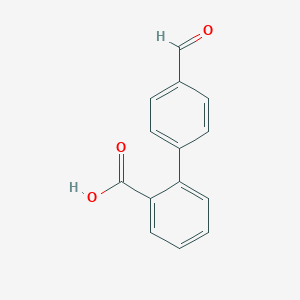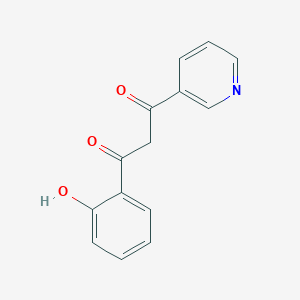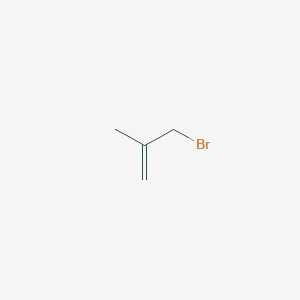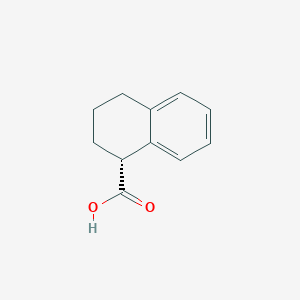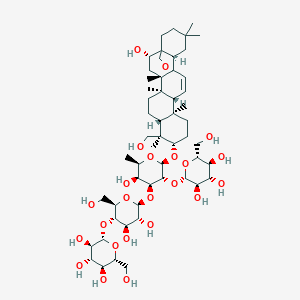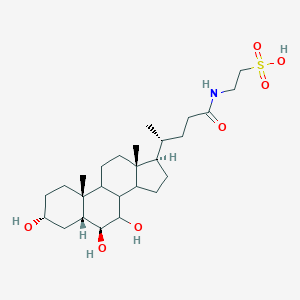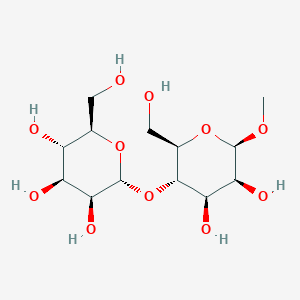
Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside, also known as Methyl Man2OMe, is a chemical compound that belongs to the class of glycosides. It is a disaccharide derivative of mannose and is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe involves the hydrolysis of the glycosidic bond between the two mannose residues. This reaction is catalyzed by various enzymes, including glycoside hydrolases. The hydrolysis of the glycosidic bond results in the formation of methyl alpha-D-mannopyranoside and mannose.
Biochemische Und Physiologische Effekte
Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe has no known biochemical or physiological effects. It is a non-toxic compound and is not metabolized by the body. However, it is important in various biochemical processes and is widely used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe in lab experiments is its high purity. It can be synthesized using various methods, which yield a pure product. Additionally, it is a non-toxic compound and is not metabolized by the body, making it safe to use in lab experiments.
One of the limitations of using Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe in lab experiments is its high cost. It is a rare compound and is not readily available in large quantities. Additionally, it has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
For the use of Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe include the synthesis of glycoconjugates, the development of new drugs, and the study of glycoside hydrolases.
Synthesemethoden
Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe can be synthesized by various methods. One of the most common methods is the reaction of methyl alpha-D-mannopyranoside with mannose using a Lewis acid catalyst. The reaction occurs at room temperature and yields a high purity product. Another method involves the use of enzymatic synthesis, which uses glycosyltransferases to catalyze the reaction between methyl alpha-D-mannopyranoside and mannose. This method is highly specific and yields a pure product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe is widely used in scientific research due to its unique properties. It is commonly used as a substrate for various enzymes that catalyze the hydrolysis of glycosidic bonds. It is also used as a model compound for studying the mechanism of action of glycoside hydrolases. Additionally, Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside Man2OMe is used in the synthesis of glycoconjugates, which are important in various biological processes.
Eigenschaften
CAS-Nummer |
143732-03-0 |
|---|---|
Produktname |
Methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside |
Molekularformel |
C13H24O11 |
Molekulargewicht |
356.32 g/mol |
IUPAC-Name |
(2R,3S,4S,5S,6R)-2-[(2R,3S,4R,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8-,9+,10+,11-,12-,13-/m1/s1 |
InChI-Schlüssel |
FHNIYFZSHCGBPP-FCMRYQAQSA-N |
Isomerische SMILES |
CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Synonyme |
deuterated methyl beta-mannobioside methyl 4-O-alpha-D-mannopyranosyl-beta-D-mannopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B116848.png)
![5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B116849.png)
